
2-(3,5-difluorophenyl)ethenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジフルオロフェニル)エテニルボロン酸は、エテニル結合を介して3,5-ジフルオロフェニル基にボロン酸基が結合した有機ホウ素化合物です。この化合物は、特にビアリール化合物の合成に広く用いられる鈴木・宮浦クロスカップリング反応など、さまざまなカップリング反応における有用性から、有機化学において大きな関心を集めています。
準備方法
合成経路と反応条件
2-(3,5-ジフルオロフェニル)エテニルボロン酸の合成は、通常、パラジウム触媒条件下で、3,5-ジフルオロフェニルボロン酸と適切なエテニル化剤を反応させることから始まります。反応は通常、炭酸カリウムまたは水酸化ナトリウムなどの塩基の存在下、テトラヒドロフラン(THF)またはジメチルホルムアミド(DMF)などの溶媒中で行われます。反応混合物を還流まで加熱し、薄層クロマトグラフィー(TLC)またはガスクロマトグラフィー(GC)で反応の進行を監視します。
工業生産方法
工業規模では、2-(3,5-ジフルオロフェニル)エテニルボロン酸の生産は、反応条件をより適切に制御し、収率を向上させることができる連続フロープロセスによって達成できます。自動反応器とインラインモニタリングシステムの使用により、製品品質の安定性とスケーラビリティが確保されます。
化学反応の分析
反応の種類
2-(3,5-ジフルオロフェニル)エテニルボロン酸は、次のようないくつかの種類の化学反応を起こします。
鈴木・宮浦クロスカップリング: この反応は、パラジウム触媒と塩基の存在下、ボロン酸をアリールまたはビニルハロゲン化物とカップリングさせる反応です。主な生成物は、ビアリールまたはスチレン誘導体です。
酸化: ボロン酸基は、過酸化水素または過ホウ酸ナトリウムなどの酸化剤を使用して、対応するフェノールに酸化できます。
還元: エテニル基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用して、エチル基に還元できます。
一般的な試薬と条件
パラジウム触媒: 酢酸パラジウム、テトラキス(トリフェニルホスフィン)パラジウム(0)
塩基: 炭酸カリウム、水酸化ナトリウム
溶媒: テトラヒドロフラン(THF)、ジメチルホルムアミド(DMF)
酸化剤: 過酸化水素、過ホウ酸ナトリウム
還元剤: 水素ガス、パラジウム担持炭素
科学研究への応用
2-(3,5-ジフルオロフェニル)エテニルボロン酸は、科学研究において幅広い応用範囲を持っています。
化学: 鈴木・宮浦カップリングによる炭素-炭素結合形成において、特に複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、ジオールやその他の生体分子と安定な錯体を形成する能力により、蛍光プローブやセンサーの開発に使用されます。
医学: 特に医薬品中間体の合成において、創薬・開発における可能性について研究されています。
産業: この化合物は、ポリマーや電子部品など、高度な材料の製造に使用されます。
科学的研究の応用
2-(3,5-difluorophenyl)ethenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules.
Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
2-(3,5-ジフルオロフェニル)エテニルボロン酸の主な作用機序は、鈴木・宮浦クロスカップリング反応への参加です。ボロン酸基は、パラジウム触媒とトランスメタル化し、続いて還元的脱離を起こして目的の炭素-炭素結合を形成します。3,5-ジフルオロフェニル基の存在は、これらの反応における化合物の反応性と選択性を高めます。
類似化合物との比較
類似化合物
- 3,5-ジフルオロフェニルボロン酸
- 2,6-ジフルオロフェニルボロン酸
- 4-(トリフルオロメチル)フェニルボロン酸
- 3,5-ビス(トリフルオロメチル)フェニルボロン酸
独自性
2-(3,5-ジフルオロフェニル)エテニルボロン酸は、エテニル基と3,5-ジフルオロフェニル基の両方が存在することによって独自性を持っています。これらの基は、異なる電子特性と立体特性を付与します。これらの特性は、クロスカップリング反応における反応性を高め、複雑な有機分子の合成における貴重な中間体となっています。
特性
分子式 |
C8H7BF2O2 |
|---|---|
分子量 |
183.95 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)ethenylboronic acid |
InChI |
InChI=1S/C8H7BF2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5,12-13H |
InChIキー |
KEDVTCOCHDTFRT-UHFFFAOYSA-N |
正規SMILES |
B(C=CC1=CC(=CC(=C1)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine](/img/structure/B11822208.png)
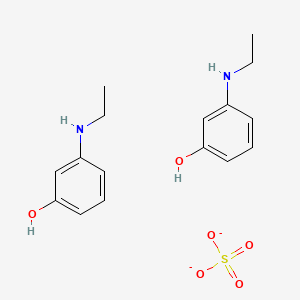
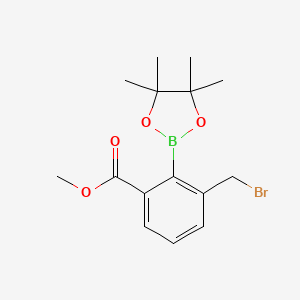
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

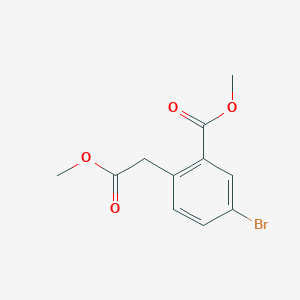
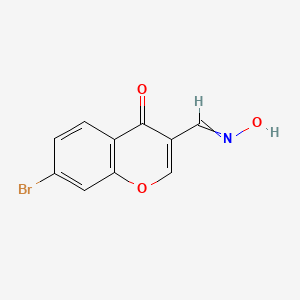

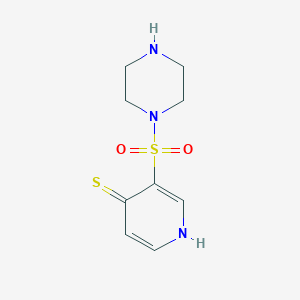

![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)

![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![Azanium;4-amino-3-[(4-aminophenyl)diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B11822293.png)
